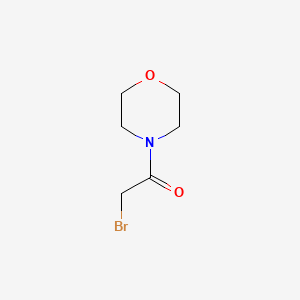

4-(Bromoacetyl)morpholine

Beschreibung

Contextualization within Halogenated Organic Compounds Research

Halogenated organic compounds, characterized by the presence of one or more halogen atoms, are a cornerstone of synthetic chemistry and materials science. The inclusion of a halogen, in this case, bromine, in an organic framework often imparts unique reactivity and physical properties. 4-(Bromoacetyl)morpholine is a prime example of an α-halo ketone, a class of halogenated compounds renowned for their utility as alkylating agents. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-bromine bond, making the bromine a good leaving group in nucleophilic substitution reactions. This inherent reactivity is a central theme in its applications, allowing for the covalent modification of various nucleophiles. Research into halogenated compounds like this compound is driven by the need for specific and efficient chemical tools for synthesis and chemical biology.

Significance of the Morpholine (B109124) Scaffold in Advanced Organic Synthesis and Chemical Biology

The morpholine ring is a privileged scaffold in medicinal chemistry and advanced organic synthesis. researchgate.netarkat-usa.org Its presence in a molecule can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a rigid, yet conformationally flexible, core for the spatial arrangement of other functional groups. researchgate.net The morpholine moiety is found in numerous approved drugs, highlighting its biocompatibility and favorable properties. arkat-usa.org In the context of this compound, the morpholine ring acts as a non-reactive, space-filling, and solubilizing component, while the bromoacetyl group provides the reactive handle for covalent bond formation. This combination makes it an invaluable building block in the construction of more complex molecules with potential biological activity. researchgate.netnih.gov

Current Research Landscape and Emerging Trends in this compound Studies

The current research landscape for this compound is vibrant, with a clear trend towards its use as a versatile building block and a chemical probe. One of the most significant applications is in the field of chemical biology, particularly in affinity labeling and proteomics. chemicalprobes.org As an alkylating agent, it can be used to covalently modify specific amino acid residues, such as cysteine, histidine, and lysine, in proteins. This allows for the identification and characterization of binding sites and the study of protein function.

Recent trends also point towards its increasing use in the synthesis of novel heterocyclic compounds with potential therapeutic applications. For instance, it serves as a key intermediate in the synthesis of various substituted morpholines and in the construction of more elaborate molecular scaffolds for drug discovery. researchgate.net The development of diversity-oriented synthesis strategies often employs reagents like this compound to introduce specific functionalities and build molecular complexity. researchgate.net Furthermore, its role as a covalent probe is being explored in the development of targeted covalent inhibitors, a rapidly growing area in drug discovery. chemicalprobes.org

Interactive Data Tables

Below are interactive tables summarizing the key properties and identifiers for this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C6H10BrNO2 |

| Molecular Weight | 208.05 g/mol |

| Appearance | Brown to colorless oil |

| Boiling Point | 308.452 °C at 760 mmHg |

| Density | 1.564 g/cm³ |

| Flash Point | 140.347 °C |

Table 2: Compound Identifiers for this compound

| Identifier | Value |

| CAS Number | 40299-87-4 |

| IUPAC Name | 2-bromo-1-morpholin-4-ylethanone |

| SMILES | C1COCCN1C(=O)CBr |

| InChI Key | LLLQAMNGYJQUKK-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLQAMNGYJQUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553930 | |

| Record name | 2-Bromo-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40299-87-4 | |

| Record name | 2-Bromo-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(morpholin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 4 Bromoacetyl Morpholine

Direct Synthesis Approaches to 4-(Bromoacetyl)morpholine

Direct synthesis methods are the most common approaches for preparing this compound, typically involving the acylation of morpholine (B109124) or the halogenation of an acetyl-morpholine precursor.

The reaction between bromoacetyl bromide and morpholine is a primary method for the synthesis of this compound. This reaction is a nucleophilic acyl substitution where the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of bromoacetyl bromide, displacing the bromide ion. The reaction is often carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

In a typical procedure, a solution of bromoacetyl bromide in a suitable solvent, such as chloroform (B151607), is added dropwise to a stirred solution of morpholine. clockss.org The use of a tertiary amine base like triethylamine (B128534) (Et3N) is common to scavenge the HBr formed during the reaction. clockss.org The reaction can be performed at low temperatures (e.g., 0°C) to control the exothermic nature of the reaction and minimize side products. clockss.org After the reaction is complete, a standard workup involving washing with dilute acid, water, and brine is usually employed to isolate the crude product, which can then be purified by chromatography. clockss.org

Variations of this method have been applied to the synthesis of more complex morpholine-containing structures. For instance, the reaction of (R)-(+)-3-chloro-1-(4-fluorobenzylamino)-2-propanol with bromoacetyl bromide in the presence of triethylamine in chloroform yields the corresponding bromoacetamide intermediate. clockss.org This intermediate can then be cyclized to form a morpholinone ring system. clockss.org

| Reactants | Reagents | Solvent | Conditions | Product | Yield |

| (R)-(+)-3-chloro-1-(4-fluorobenzylamino)-2-propanol, Bromoacetyl bromide | Triethylamine | Chloroform | 0°C to room temperature, 1 hour | (R)-1-[N-bromoacetyl-N-(4-fluorobenzyl)amino]-3-chloro-2-propanol | 84% |

Table 1: Synthesis of a Bromoacetamide Intermediate using Bromoacetyl Bromide clockss.org

An alternative to using highly reactive bromoacetyl bromide is the bromination of a pre-formed acetyl-morpholine precursor, such as N-acetylmorpholine. This approach involves the selective halogenation of the acetyl methyl group. For example, a solution of bromine in chloroform can be added to a solution of 4-(4-acetylphenoxyacetyl)morpholine to produce the corresponding bromoacetyl derivative. prepchem.com This method avoids the direct handling of the highly lachrymatory bromoacetyl bromide.

Another strategy involves the in-situ generation of a more reactive bromoacetyl species from a chloroacetyl precursor. In the synthesis of a complex pharmaceutical intermediate, it was observed that sodium bromide, generated as a byproduct in a preceding step, promoted the conversion of 4-(chloroacetyl)morpholine (B141675) to the more reactive this compound. chemrxiv.org This in-situ halogen exchange facilitated the subsequent alkylation reaction. chemrxiv.org

Reactions Involving Bromoacetyl Bromide and Morpholine Derivatives

Precursor-Based Synthetic Routes to Structurally Related Bromoacetyl-Morpholine Compounds

The synthesis of structurally related bromoacetyl-morpholine compounds often starts from functionalized morpholine precursors or involves the construction of the morpholine ring itself. For example, the synthesis of 4-[4-(bromoacetyl)phenoxyacetyl]morpholine begins with the reaction of 4-(4-hydroxyphenoxyacetyl)morpholine with chloroacetyl chloride, followed by a Fries rearrangement and subsequent bromination. prepchem.com

In another instance, the synthesis of amino-ester derivatives of α,β-amyrin involved the initial acylation of the hydroxyl group with bromoacetyl bromide to form a bromoacetyl ester precursor. scielo.br This intermediate was then reacted with various amines, including morpholine, to yield the final aminoacetyl derivatives. scielo.br

| Precursor | Reagents | Solvent | Conditions | Product | Yield |

| α,β-amyrin | Bromoacetyl bromide, K2CO3 | Chloroform | Room temperature, 24 hours | α,β-amyrin bromoacetate | 85% |

| α,β-amyrin bromoacetate | Morpholine | - | - | α,β-amyrin morpholinoacetate | 71-99% |

Table 2: Synthesis of Morpholino-acetyl-amyrin Derivatives scielo.br

Green Chemistry Principles and Sustainable Synthesis of this compound

Efforts towards developing more sustainable synthetic methods for morpholine derivatives are ongoing. While specific green chemistry approaches for this compound are not extensively detailed in the provided search results, general principles can be applied. These include the use of greener solvents, catalysts, and more atom-economical reactions.

For the synthesis of N-acetylmorpholine, a precursor to bromoacetylated morpholines, methods have been developed to replace toxic reagents and improve efficiency. hnsincere.comgoogle.comgoogle.com For instance, using dimethyl carbonate as a methylating agent for morpholine represents a greener alternative to traditional methods. hnsincere.com Additionally, reactive distillation has been employed for the continuous synthesis of N-acetylmorpholine from acetic acid and morpholine, reducing energy consumption and reaction time. google.com

A notable green synthesis of morpholines from 1,2-amino alcohols utilizes ethylene (B1197577) sulfate (B86663) as a key reagent, offering a high-yielding, one or two-step, redox-neutral protocol with inexpensive reagents. chemrxiv.orgchemrxiv.org This methodology highlights the potential for developing more environmentally friendly routes to morpholine-based compounds, which could be adapted for the synthesis of precursors to this compound.

Industrial Synthesis and Scale-Up Considerations for this compound Production

The industrial production of morpholine derivatives necessitates robust and scalable synthetic processes. For the synthesis of 4-(4-aminophenyl)-3-morpholinone, a related morpholine compound, a process suitable for industrial scale involves the reaction of 2-anilinoethanol (B49455) with chloroacetyl chloride in an aqueous ethanolic solution. google.com This highlights the use of common industrial solvents and reagents.

During the scale-up of a process for a pharmaceutical intermediate, the in-situ conversion of 4-(chloroacetyl)morpholine to this compound was a key finding that improved reaction efficiency. chemrxiv.org This observation allowed for a more controlled reaction and avoided the accumulation of the highly reactive brominated intermediate. chemrxiv.org The process was optimized for large-scale production by carefully controlling reaction temperatures and reagent addition times. chemrxiv.org

The choice of reagents and reaction conditions is critical for industrial applications. While bromoacetyl bromide is effective, its handling on a large scale can pose safety and logistical challenges. Therefore, alternative methods, such as the bromination of N-acetylmorpholine or the in-situ generation from chloroacetyl precursors, may be more amenable to industrial production.

Chemical Reactivity and Transformation Pathways of 4 Bromoacetyl Morpholine

Nucleophilic Substitution Reactions at the Bromoacetyl Moiety

The bromoacetyl group is the primary site of reactivity in 4-(bromoacetyl)morpholine, readily undergoing nucleophilic substitution. This reactivity is the foundation for its use as a versatile building block in the synthesis of more complex molecules. The general mechanism involves the attack of a nucleophile on the electrophilic carbon atom attached to the bromine, leading to the displacement of the bromide ion.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as a useful electrophile for this purpose. Carbon-based nucleophiles, such as indoles, can react with this compound to create new molecular frameworks. For example, the alkylation of indole (B1671886) derivatives at the C3 position can be achieved using this reagent, leading to the synthesis of various substituted indole compounds. srce.hrmdpi.com This type of reaction is crucial for the construction of molecules with potential biological activity. mdpi.commalariaworld.org

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| 1-Benzyl-3-acetylindole | 1-Benzyl-3-(morpholine-4-carbonyl)methylindole | Bromine in methanol, followed by reaction with the indole | srce.hr |

| 5-Substituted indoles | 3-Substituted-5-(indol-3-yl)indoles | N-Bromosuccinimide in dichloromethane, followed by coupling | malariaworld.org |

Nitrogen-containing nucleophiles, including primary and secondary amines, as well as heterocyclic amines, readily displace the bromide from this compound. cymitquimica.com This reaction provides a straightforward method for the synthesis of N-substituted glycine-morpholide derivatives. The reaction of this compound with amines like 6-amino-10,11-dihydro-8H- mdpi.comnih.govoxazino[4',3':1,2]imidazo[4,5-c]quinolin-3-ol in the presence of a base such as cesium carbonate leads to the formation of the corresponding substituted amine. google.com Similarly, reactions with 2-aminobenzimidazole (B67599) can lead to the formation of substituted benzimidazole (B57391) derivatives. core.ac.uk These reactions are fundamental in the construction of various heterocyclic compounds.

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| 6-amino-10,11-dihydro-8H- mdpi.comnih.govoxazino[4',3':1,2]imidazo[4,5-c]quinolin-3-ol | N-(10,11-dihydro-8H- mdpi.comnih.govoxazino[4',3':1,2]imidazo[4,5-c]quinolin-3-ol-6-yl)-2-(morpholino)acetamide | Cesium carbonate in DMF | google.com |

| 2-Aminobenzimidazole | 2-(Morpholin-4-ylmethyl)benzimidazole | Reaction with 2-aminobenzimidazole | core.ac.uk |

Oxygen nucleophiles, such as phenols and alcohols, can react with this compound to form ether linkages. These reactions typically require the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. For instance, the reaction with a phenol (B47542) in the presence of a suitable base would yield a 2-(aryloxy)-1-morpholinoethan-1-one derivative. This type of reaction is a common strategy for the synthesis of aryloxyacetic acid amides.

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Phenol | 1-Morpholino-2-phenoxyethan-1-one | Base (e.g., K2CO3) in a suitable solvent (e.g., acetone) |

| 4-Hydroxycoumarin | 4-(2-Morpholino-2-oxoethoxy)coumarin | Base (e.g., K2CO3) in a suitable solvent (e.g., DMF) |

Due to the high nucleophilicity of sulfur, thiols and other sulfur-containing nucleophiles react efficiently with this compound. cymitquimica.com A notable example is the reaction with thiourea (B124793), which leads to the formation of a thiazole (B1198619) ring system. This reaction, known as the Hantzsch thiazole synthesis, involves the initial formation of an isothiouronium salt, which then cyclizes to form the thiazole. For example, reacting this compound with thiourea can yield 2-amino-4-(morpholinomethyl)thiazole. nih.govjournalijar.com This reaction pathway is valuable for the synthesis of aminothiazole derivatives, which are important scaffolds in medicinal chemistry.

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Thiourea | 2-Amino-4-(morpholinomethyl)thiazole | Reaction in a suitable solvent like ethanol | nih.govjournalijar.com |

| Substituted thioureas | 2-Imino-3-substituted-thiazolidin-4-ones | Reaction with bromoacetyl bromide followed by cyclization | scispace.com |

Reactions with Oxygen-Centered Nucleophiles

Cyclization Reactions Initiated by the Bromoacetyl Group

The bromoacetyl group of this compound is a key player in the synthesis of various heterocyclic systems through intramolecular or intermolecular cyclization reactions. A prominent example is the synthesis of quinoxaline (B1680401) derivatives. The reaction of this compound with o-phenylenediamines can lead to the formation of quinoxalinones. mdpi.comresearchgate.netchimicatechnoacta.ru This reaction typically proceeds through an initial nucleophilic substitution of the bromine by one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to form the stable quinoxaline ring system. mdpi.comresearchgate.net

| Reactant | Product | Reaction Conditions | Reference |

|---|---|---|---|

| 4-Bromo-o-phenylenediamine | 6-Bromo-3-(morpholinomethyl)quinoxalin-2(1H)-one | Reaction with this compound | mdpi.comgoogle.com |

| o-Phenylenediamine | 3-(Morpholinomethyl)quinoxalin-2(1H)-one | Reaction with this compound | researchgate.net |

Derivatization through Functional Group Interconversion

The synthetic utility of this compound can be further expanded by transformations of its existing functional groups. The amide carbonyl group can be reduced to a methylene (B1212753) group, converting the morpholide into a 4-(2-bromoethyl)morpholine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride. Furthermore, the morpholine (B109124) ring itself can be a site for further reactions, although this is less common due to its generally stable nature. Hydrolysis of the amide bond, under acidic or basic conditions, can cleave the molecule into morpholine and bromoacetic acid. These functional group interconversions allow for the generation of a diverse array of chemical entities from a single starting material.

| Transformation | Reagent | Product |

|---|---|---|

| Amide Reduction | Lithium aluminum hydride (LiAlH4) | 4-(2-Bromoethyl)morpholine |

| Amide Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH) | Morpholine and Bromoacetic acid |

Reductive Transformations of the Bromoacetyl Moiety

The bromoacetyl group in this compound contains two primary sites for reduction: the carbonyl group and the carbon-bromine bond. A variety of reagents can be employed to selectively or completely reduce this moiety. nih.gov

The reduction of the carbonyl group in α-haloketones like this compound is a common transformation that leads to the formation of halohydrins. nih.gov These intermediates are valuable in organic synthesis. The most frequently used reagent for this purpose is sodium borohydride (B1222165) (NaBH₄), which chemoselectively reduces the ketone to a secondary alcohol without affecting the carbon-bromine bond. nih.govbham.ac.uk

Catalytic hydrogenation represents another significant method for the reduction of α-haloketones. google.com This can be achieved using various heterogeneous catalysts, such as transition metals on a solid support, or homogeneous catalysts. google.comacs.org Asymmetric reduction techniques have also been developed, employing chiral catalysts or reagents to produce optically active halohydrins, which are key intermediates in the synthesis of chiral compounds like epoxides and amino alcohols. acs.orgnih.govalmacgroup.com

Besides the reduction of the carbonyl, reductive dehalogenation can also occur, where the bromine atom is replaced by a hydrogen atom. nih.gov This process can be achieved using various reagents, including aqueous titanium(III) chloride, iodide ions, and metal carbonyls. nih.gov

| Transformation | Reagent/Catalyst | Product | Key Findings | References |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | 1-Bromo-2-(morpholino)ethan-1-ol | NaBH₄ is a mild and chemoselective reagent for reducing the ketone to a halohydrin. nih.govbham.ac.uk | nih.govbham.ac.uk |

| Asymmetric Carbonyl Reduction | Chiral Borane Catalysts (e.g., Spiroborate Ester) with BH₃•DMS | Chiral 1-Bromo-2-(morpholino)ethan-1-ol | Provides access to optically active halohydrins with high enantioselectivity (up to 99% ee). nih.gov | nih.gov |

| Asymmetric Transfer Hydrogenation | Ruthenium(II) Complexes | Chiral 1-Bromo-2-(morpholino)ethan-1-ol | Highly efficient for the dynamic kinetic resolution of racemic α-haloketones, yielding chiral alcohols with excellent diastereo- and enantioselectivities. acs.org | acs.org |

| Reductive Dehalogenation | Aqueous Titanium(III) Chloride (TiCl₃) | 1-Morpholinoethan-1-one | A variety of reagents can be used to selectively remove the halogen atom. nih.gov | nih.gov |

Oxidative Transformations of the Morpholine Ring System

The morpholine ring in this compound is susceptible to oxidation, particularly at the nitrogen atom and the adjacent carbon atoms. The presence of the electron-withdrawing acetyl group influences the reactivity of the ring. The oxidation of the morpholine moiety is a key pathway in the metabolism of many morpholine-containing drugs, often mediated by cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net

Metabolic studies on morpholine-containing pharmaceuticals show that oxidation often occurs at the carbon atom alpha to the nitrogen atom, leading to hydroxylation. researchgate.netresearchgate.net This can be followed by further oxidation or ring cleavage. For instance, quantum chemical studies on morpholine oxidation by cytochrome P450 suggest a mechanism involving hydrogen atom abstraction from a carbon adjacent to the nitrogen, followed by a rebound step to form a hydroxylated intermediate. researchgate.net Subsequent C-N or C-O bond cleavage can lead to ring-opened products. researchgate.net

Chemical methods have also been developed for the oxidative transformation of the morpholine ring. Visible light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in morpholine derivatives has been achieved using O₂ as the final oxidant, providing a mild and environmentally friendly method for ring opening. google.com Another approach involves the use of copper catalysts to mediate the oxidative cleavage of C-C bonds within the morpholine ring. d-nb.info Furthermore, oxidation of morpholine derivatives can lead to the formation of cyclic diones, such as morpholine-2,5-diones, through the oxidation of hydroxymorpholinones. nih.govresearchgate.net

| Transformation | Reagent/Catalyst | Product Type | Key Findings | References |

| Enzymatic Hydroxylation | Cytochrome P450 Enzymes | Hydroxylated Morpholine Derivatives | Oxidation typically occurs at the carbon alpha to the ring nitrogen, which can initiate ring cleavage. This is a major metabolic pathway for morpholine-containing drugs. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Oxidative C-C Cleavage | Visible Light, O₂ | Ring-Opened Amide Derivatives | Provides a transition-metal-free and mild method for the oxidative cleavage of the C(sp³)–C(sp³) bond in the morpholine ring. google.com | google.com |

| Oxidative C-C Cleavage | Copper(II) triflate/Pyridine | Ring-Opened Amide Derivatives | Catalytic system that effectively cleaves the C-C bonds of the morpholine ring under oxidative conditions. d-nb.info | d-nb.info |

| Oxidation to Dione (B5365651) | Chromium Trioxide (CrO₃) | Morpholine-dione Derivative | Oxidation of a corresponding hydroxymorpholinone precursor can yield a dione structure. nih.gov | nih.gov |

Applications of 4 Bromoacetyl Morpholine in Advanced Organic Synthesis

Role as a Key Intermediate in Heterocyclic Synthesis

The reactivity of the α-haloketone functionality in 4-(bromoacetyl)morpholine makes it an excellent precursor for the synthesis of a diverse array of heterocyclic compounds. It serves as a key electrophilic component in cyclization reactions, enabling the formation of various nitrogen- and sulfur-containing rings.

The bromoacetyl group is a potent electrophile for reactions with binucleophilic reagents to form nitrogen-containing heterocycles. For instance, reactions involving hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) structures. Similarly, condensation with amidines can yield imidazole (B134444) rings.

The synthesis of 1,2,3-triazoles can also be achieved using this compound derivatives. Research has shown that 4-bromoacetyl-1H-1,2,3-triazoles react with various amines and phenols to produce novel heterocyclic compounds. clockss.orgresearchgate.net In one study, the reaction of a 4-bromoacetyl-1H-1,2,3-triazole with benzylamine (B48309) unexpectedly produced a 2,5-bis(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)pyrazine. clockss.org Other reactions with amines like 4-bromoaniline (B143363) and 1H-benzotriazole under basic conditions yielded the expected aminoketone products. clockss.org These aminoketones are key intermediates that can be further cyclized to form various heterocyclic systems. The synthesis of morpholine-fused triazoles has also been reported through multi-step sequences involving click chemistry, highlighting the modularity of this approach. researchgate.netnih.gov

Table 1: Examples of Nitrogen-Containing Heterocycles from this compound Derivatives

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 4-Bromoacetyl-1H-1,2,3-triazole | Benzylamine | Pyrazine derivative | clockss.org |

| 4-Bromoacetyl-1H-1,2,3-triazole | 4-Bromoaniline | Aminoketone | clockss.org |

| 4-Bromoacetyl-1H-1,2,3-triazole | 1H-Benzotriazole | Aminoketone | clockss.org |

| Terminal Alkyne, Epichlorohydrin, Sodium Azide | (Intermediate for further reaction) | Morpholine-fused triazole | researchgate.netnih.gov |

The Hantzsch thiazole (B1198619) synthesis is a classic method for forming thiazole rings, which involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. mdpi.comorganic-chemistry.org this compound and its analogues are suitable substrates for this reaction. bepls.comacgpubs.org For example, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea is a key step in a one-pot, multi-component synthesis of Hantzsch thiazole derivatives. mdpi.com This reaction proceeds by the initial replacement of the bromine atom by the sulfur of the thiourea, followed by cyclization and dehydration to form the thiazole ring. acgpubs.org

Furthermore, this compound can be used to synthesize thiadiazines. These six-membered heterocycles containing both sulfur and nitrogen are accessible through the reaction of α-bromoketones with thiohydrazides. mdpi.com For instance, steroidal α-bromoketones react with oxamic acid thiohydrazides to form steroidal 1,3,4-thiadiazines with high chemoselectivity. mdpi.com This methodology can be extended to substrates like this compound to create novel thiadiazine structures. The synthesis of 1,2,4-triazolo[3,4-b] researchgate.netprepchem.comclockss.orgthiadiazine hybrids has been achieved by reacting 4-amino-5-mercapto-4H- smolecule.comresearchgate.netclockss.orgtriazol-3-yl)phenol with α-bromoacetyl derivatives, demonstrating the utility of the bromoacetyl group in constructing fused sulfur-containing heterocycles. nih.gov

This compound is also instrumental in building more complex fused heterocyclic systems. The triazolo-morpholine moiety, a bicyclic system, is of significant interest due to its biological applications. researchgate.net One synthetic strategy involves a one-pot reaction to create triazolyl azido (B1232118) alcohols, which are then used to construct a diverse range of morpholine-fused triazoles. researchgate.netnih.gov This approach takes advantage of click chemistry for the initial triazole formation, followed by intramolecular cyclization to form the fused morpholine (B109124) ring. nih.gov Another method for creating fused systems involves the reaction of 4-bromoacetyl-1H-1,2,3-triazoles with amines, which can lead to unexpected but valuable pyrazine-containing heterocycles. clockss.org

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiadiazines)

Building Block for Complex Organic Compounds

Beyond simple heterocycles, this compound serves as a versatile building block for assembling more intricate and biologically relevant molecules. clockss.orglookchem.com The morpholine ring is a common motif in bioactive molecules and can enhance the properties of drug candidates. researchgate.net The bromoacetyl group provides a reactive handle for introducing this morpholine unit into larger molecular frameworks.

For instance, it is used in the synthesis of 2-aminomethyl morpholines through copper-promoted oxyamination of alkenes. nih.gov This method allows for the direct installation of an aminomethyl-functionalized morpholine, a valuable scaffold in drug discovery. nih.gov The process involves the intramolecular addition of an alcohol to an alkene, coupled with an intermolecular reaction with an amine. nih.gov Similarly, analogues like 4,4'-Bis(2-bromoacetyl)biphenyl are used as building blocks for complex organic compounds and as reagents in the synthesis of pharmaceuticals. lookchem.com

Precursor for Advanced Polymeric Materials, including Polydepsipeptides

The reactivity of this compound and related compounds is harnessed in polymer chemistry. Specifically, it is a key precursor in the synthesis of morpholine-2,5-diones, which are monomers for the production of polydepsipeptides. mdpi.comresearchgate.netacs.org Polydepsipeptides are copolymers of α-hydroxy acids and α-amino acids, and they are valued as biodegradable materials for biomedical applications like drug delivery and tissue engineering. mdpi.comresearchgate.net

The synthesis of morpholine-2,5-diones often starts with an amino acid, which is reacted with a haloacetyl halide, such as bromoacetyl bromide, under basic conditions. acs.orgresearchgate.net The resulting N-(haloacetyl)-amino acid then undergoes intramolecular cyclization to form the morpholine-2,5-dione (B184730) ring. acs.orghereon.de These monomers can then be polymerized through ring-opening polymerization (ROP) to yield high molecular weight polydepsipeptides. mdpi.comresearchgate.net

Table 2: Synthesis of Morpholine-2,5-dione Monomers

| Starting Material (Amino Acid) | Acylating Agent | Intermediate | Product | Reference |

|---|---|---|---|---|

| L-Serine derivative | Bromoacetyl bromide | N-(bromoacetyl)-L-serine derivative | Morpholine-2,5-dione | hereon.de |

| Leucine (B10760876) | Chloroacetyl chloride | 2-(2-chloroacetamido)-4-methylpentanoic acid | Leucine-derived Morpholine-2,5-dione | acs.org |

| Various Amino Acids | Bromoacetyl bromide | N-(bromoacetyl)-amino acid | Alkyl-substituted Morpholine-2,5-diones | researchgate.net |

Application in Chiral Synthesis and Stereoselective Transformations

This compound and its derivatives play a role in stereoselective synthesis, where controlling the three-dimensional arrangement of atoms is crucial. The synthesis of optically active morpholines is important for producing enantiomerically pure pharmaceuticals. clockss.org

A practical asymmetric synthesis of chiral 2-aminomethyl-4-(4-fluorobenzyl)morpholine has been developed where a key step involves the reaction of a chiral amino alcohol with bromoacetyl bromide. clockss.org This reaction leads to a bromoacetamide intermediate which then cyclizes to form a chiral oxomorpholine. clockss.org This stereocenter is preserved throughout the subsequent reduction to the final morpholine product. clockss.org

Furthermore, copper-promoted oxyamination reactions using substrates derived from chiral amino acids like L-phenylalanine can produce aminomethyl-functionalized morpholines with high levels of diastereoselectivity. nih.gov These methods provide direct access to stereochemically defined morpholine structures, which are valuable synthons for drug discovery and development. nih.gov

Exploration of 4 Bromoacetyl Morpholine in Medicinal Chemistry and Chemical Biology

Scaffold Derivatization for Biological Activity Modulation

The reactivity of the bromoacetyl group in 4-(bromoacetyl)morpholine allows for its use in synthesizing a variety of biologically active compounds. This functional group readily reacts with nucleophiles, such as amines and thiols, enabling the attachment of diverse substituents to the morpholine (B109124) core. This derivatization is a key strategy for modulating the biological activity of the resulting molecules.

Synthesis of Analogs with Varied Substituents

The synthesis of this compound derivatives often involves the reaction of this compound with various nucleophiles. For instance, reacting it with different 5-substituted-1,3,4-oxadiazol-2-thiols yields N-[4-(4-morpholinyl)phenyl]-2-[(5-aryl/aralkyl-1,3,4-oxadiazol-2-yl)thio]acetamides. asianindexing.comresearchgate.net This approach allows for the introduction of a wide array of aryl and aralkyl groups, leading to a library of analogs with potentially diverse biological properties.

Another synthetic strategy involves the reaction of 4-(2-bromoacetyl)acetanilide with various reagents to create a series of thiazole (B1198619)–benzimidazole (B57391) derivatives. researchgate.net Similarly, substituted benzopyran-4-one derivatives can be synthesized by reacting morpholine with different derivatives of bromoacetyl benzopyrone. ajrconline.org These methods highlight the versatility of the bromoacetyl moiety in creating complex heterocyclic systems.

The following table summarizes the synthesis of various analogs starting from bromoacetyl derivatives:

| Starting Material | Reagent(s) | Product Class | Reference |

| 4-(2-Bromoacetyl)acetanilide | Thioacetamide, substituted benzimidazoles | Thiazole-benzimidazole derivatives | researchgate.net |

| Bromoacetyl benzopyrone derivatives | Morpholine, piperidine | Substituted benzopyran-4-one derivatives | ajrconline.org |

| 5-Aryl/aralkyl-1,3,4-oxadiazol-2-thiols | 2-Bromo-N-[4-(4-morpholinyl)phenyl]acetamide | N-[4-(4-morpholinyl)phenyl]-2-[(5-aryl/aralkyl-1,3,4-oxadiazol-2-yl)thio]acetamides | researchgate.net |

| 3-Acetyl-4-hydroxyquinolinone derivatives | N-Bromosuccinimide (NBS) or Bromine/Acetic Acid | 3-(Bromoacetyl)-4-hydroxyquinolinone derivatives | rsc.org |

Design and Synthesis of Conjugates for Targeted Delivery

The reactive nature of this compound and its derivatives makes them suitable for conjugation to biomolecules for targeted delivery. While specific examples directly conjugating this compound are not prevalent in the provided sources, the principle is well-established with similar bromoacetyl-containing compounds. For example, bromoacetyl groups can be used to link drugs to antibodies, creating antibody-drug conjugates (ADCs) that specifically target cancer cells. researchgate.net This strategy minimizes off-target effects and enhances the therapeutic index of potent cytotoxic agents.

The general approach involves modifying a targeting moiety, such as an antibody or a peptide, to introduce a reactive handle that can then be coupled with the bromoacetyl group of a drug molecule. This results in a stable conjugate that can be administered and will selectively deliver the drug to the desired site of action.

Evaluation of Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents.

Potential Anticancer Activities

Several studies have highlighted the anticancer potential of compounds derived from bromoacetylated scaffolds. For instance, a series of 2-[(5-substituted-1H-benzimidazol-2-yl)thio]-N-[4-[2-phenylthiazol-4-yl]phenyl]acetamide derivatives, synthesized from a bromoacetyl intermediate, were evaluated for their antiproliferative activity. researchgate.net Similarly, certain quinoline (B57606) derivatives, which can be synthesized from bromoacetyl precursors, have shown promise as anticancer agents. arabjchem.org The mechanism of action often involves the inhibition of key cellular processes such as cell growth and proliferation. arabjchem.org

The following table presents some examples of this compound derivatives and their reported anticancer activities:

| Derivative Class | Cancer Cell Line(s) | Activity | Reference |

| Thiazole-benzimidazole derivatives | Human breast cancer MCF-7 | Decreased tumor cell viability and proliferation | researchgate.net |

| Quinolone-pyrimidine hybrids | Not specified | Inhibitory activity with IC50 values of 38.30 µM and 39.8 µM | rsc.org |

| Tetrahydroquinoline derivatives | A549, MCF-7, MDA-MB-231 | Potent and selective cytotoxicity | mdpi.com |

Antimicrobial Properties

Derivatives of this compound have demonstrated notable antimicrobial activity. ajrconline.org In a study involving substituted benzopyran-4-one derivatives synthesized by reacting morpholine with bromoacetyl benzopyrones, several compounds exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. ajrconline.org Specifically, compounds 6a & 6b showed the highest activity against E. coli, while compounds 6f, 6i & 6k were highly active against S. aureus. ajrconline.org

Another study focused on 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. researchgate.net Several of these compounds were found to be active against a panel of microbes, with compounds 6d and 6f being particularly potent. researchgate.net The presence of the morpholine moiety is often associated with enhanced antimicrobial potential.

The table below summarizes the antimicrobial activity of some this compound derivatives:

| Derivative Class | Microorganism | Activity | Reference |

| Substituted benzopyran-4-one (6a & 6b) | Escherichia coli | Highest activity | ajrconline.org |

| Substituted benzopyran-4-one (6f, 6i & 6k) | Staphylococcus aureus | Highly active | ajrconline.org |

| 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6d & 6f) | Various microbes | Active | researchgate.net |

Enzyme Inhibition Studies

The morpholine scaffold and its derivatives are known to be integral components of pharmacophores for certain enzyme inhibitors. nih.gov The bromoacetyl group, being an electrophilic warhead, can covalently modify active site residues of enzymes, leading to irreversible inhibition.

Derivatives of this compound have been investigated as inhibitors of various enzymes. For example, some morpholine-containing compounds have been studied for their ability to inhibit enzymes involved in the cell wall synthesis of Mycobacterium tuberculosis. researchgate.net Additionally, certain morpholine-4-carboxylic acid derivatives have been shown to inhibit enzymes like cathepsin S.

While direct enzyme inhibition data for this compound itself is limited in the provided results, the functional group is a well-recognized tool for designing enzyme inhibitors. For instance, bromoacetyl-substituted bile acid derivatives have been synthesized and their potential as enzyme inhibitors has been predicted. researchgate.net This suggests that this compound derivatives could be promising candidates for targeting a variety of enzymes involved in disease processes.

Anti-inflammatory and Antioxidant Potential

The morpholine ring is a versatile scaffold frequently incorporated into compounds designed for a range of pharmacological activities, including anti-inflammatory and antioxidant effects. nih.govalphachem.biz While direct studies on the anti-inflammatory and antioxidant properties of this compound itself are not extensively detailed, the potential of its derivatives and structurally related compounds has been explored. Morpholine is recognized as a useful starting material in the synthesis of various active pharmaceutical ingredients, including anti-inflammatory drugs. alphachem.biz

The bromoacetyl group, a key feature of this compound, is a reactive moiety often used to create derivatives with specific biological activities. Studies on other classes of compounds containing a bromoacetyl group, such as coumarins, have demonstrated notable antioxidant potential. For instance, certain 3-(2-bromoacetyl)coumarin derivatives have shown significant activity in scavenging free radicals. academicjournals.orgrsc.org One study found that 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one exhibited potent antioxidant activity, measured at 85% by the DPPH free radical method. academicjournals.org This suggests that the bromoacetyl functional group can be a critical component in designing molecules with antioxidant capabilities.

The combination of the stable, pharmacologically favorable morpholine ring and the reactive bromoacetyl group provides a foundation for developing derivatives with potential therapeutic effects. The morpholine moiety can improve the pharmacokinetic properties of a molecule, while the bromoacetyl group can serve as a handle for covalent modification of biological targets, which is relevant for both anti-inflammatory and antioxidant mechanisms. nih.gov

Table 1: Antioxidant Activity of Structurally Related Bromoacetyl Compounds

| Compound Name | Assay Method | Reported Activity | Reference |

|---|---|---|---|

| 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one | DPPH Free Radical Scavenging | 85% Inhibition | academicjournals.org |

| 3-(2-aminothiazol-4-yl)-6-bromo-2H-chromen-2-one | DPPH Free Radical Scavenging | 61% Inhibition | academicjournals.org |

| 3-acetyl-6-bromo-2H-chromen-2-one | DPPH Free Radical Scavenging | 56% Inhibition | academicjournals.org |

Mechanistic Investigations of Biological Action

Understanding how a compound exerts its effects at a molecular and cellular level is crucial for its development as a research tool or therapeutic agent. For derivatives of this compound, mechanistic studies focus on identifying their biological targets and the subsequent changes they induce in cellular pathways.

The this compound structure contains a highly reactive α-halo ketone. This electrophilic bromoacetyl group is capable of forming covalent bonds with nucleophilic residues, such as cysteine or histidine, on proteins. This reactivity makes it a valuable tool for irreversible inhibition and target engagement studies. By covalently modifying a specific protein, derivatives of this compound can be used to probe protein function and identify key players in disease pathways.

The morpholine moiety itself can contribute to target engagement and specificity. In some molecular designs, the morpholine group acts as a hydrogen bond acceptor, which can facilitate interaction with the target protein. unife.it Furthermore, the morpholine group has been successfully used as a lysosome-targeting ligand in the design of fluorescent probes, demonstrating its ability to direct molecules to specific subcellular compartments. mdpi.com This targeting capability can be exploited to deliver the reactive bromoacetyl group to a specific location within the cell, enhancing selectivity and reducing off-target effects.

A primary focus of mechanistic studies on bioactive compounds is their effect on fundamental cellular processes like apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS).

Apoptosis Induction: Apoptosis is a critical pathway for removing damaged or cancerous cells, and its induction is a key mechanism for many anticancer agents. nih.gov Derivatives incorporating the morpholine structure have been shown to induce apoptosis. For example, certain compounds have been found to trigger apoptosis through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade, and to cause cell cycle arrest at the G2/M phase. vulcanchem.com The bromoacetyl group is also implicated in apoptosis modulation, as compounds containing this moiety have been investigated for their ability to promote cell death in neoplastic cells. evitachem.com

Reactive Oxygen Species (ROS) Generation: Reactive oxygen species are chemically reactive molecules containing oxygen that are natural by-products of metabolism and play roles in cell signaling. frontiersin.org However, excessive ROS levels can cause oxidative stress, leading to cellular damage and, in some cases, triggering apoptosis. frontiersin.orgmdpi.com Some bioactive molecules exert their effects by increasing intracellular ROS levels. unife.it The investigation of ROS generation is a key part of understanding the mechanism of action for compounds derived from scaffolds like this compound, as this can be a primary or secondary effect leading to cell death. researchgate.net

Target Identification and Engagement Studies

Structure-Activity Relationship (SAR) Studies of this compound Derived Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. nih.gov For compounds derived from this compound, SAR studies systematically modify different parts of the molecule to optimize potency and selectivity. The core structure can be conceptually divided into the morpholine unit, the acetyl linker, and any additional chemical groups attached to this scaffold.

SAR studies on various classes of morpholine-containing inhibitors have revealed key principles:

The Morpholine Ring: The morpholine ring is often crucial for activity, with its oxygen atom capable of acting as a hydrogen bond acceptor. unife.it In some kinase inhibitors, the presence of the morpholine group is required for significant efficacy. rsc.org

Substitutions on Appended Rings: When the this compound core is attached to another ring system (e.g., a phenyl or thiazole ring), substitutions on that ring can dramatically influence activity. For instance, in one series of inhibitors, adding a 4-fluoro substituent to a phenyl ring was found to be critical for biological activity. rsc.org In other cases, moving small substituents around an aromatic A-ring was a key step in exploring and optimizing potency. acs.org

The Linker: The nature of the linker connecting the morpholine to other parts of the molecule is also important. In one study, a carbohydrazide (B1668358) linker was noted for its flexibility and hydrophilicity, which were advantageous for activity against a specific enzyme target. rsc.org The bromoacetyl group in this compound serves as a reactive linker, and its ability to form covalent bonds is a defining feature of the activity of its derivatives.

These studies allow medicinal chemists to make strategic structural changes to design more effective and specific compounds based on the this compound scaffold. nih.gov

Table 2: General Structure-Activity Relationship (SAR) Principles for Morpholine Derivatives

| Structural Feature | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Morpholine Ring | Presence/Absence | Often essential for potency and can enhance pharmacokinetic properties. | nih.govrsc.org |

| Aromatic Ring Substituents | Addition of halogen (e.g., fluoro, chloro) groups | Can be critical for biological activity and potency against specific targets. | rsc.orgacs.org |

| Aromatic Ring Substituents | Positional changes of small groups | Significantly impacts potency, allowing for optimization. | acs.org |

| Core Heterocycle | Inclusion of a thiazole or benzothiazole (B30560) ring | Can be critical for both activity and selectivity of inhibitors. | rsc.org |

Analytical and Spectroscopic Characterization of 4 Bromoacetyl Morpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of hydrogen and carbon atoms.

1H NMR Data Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring atoms. In the context of 4-(Bromoacetyl)morpholine derivatives, the ¹H NMR spectra exhibit characteristic signals for the morpholine (B109124) ring protons and the bromoacetyl moiety.

For instance, in a derivative, 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-bromoethanone, the methylene (B1212753) protons of the bromoacetyl group (CH₂Br) appear as a singlet at approximately 3.33 ppm. nih.gov The protons of the piperazine (B1678402) ring, which is structurally related to the morpholine ring, show triplets at 2.67 ppm and 3.57 ppm. nih.gov

The chemical shifts of the morpholine protons in derivatives typically appear in the range of 3.5-4.0 ppm. These signals often present as multiplets due to the coupling between adjacent protons in the ring.

Table 1: Representative ¹H NMR Data for a this compound Derivative Analog

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| CH₂Br | 3.33 | s | nih.gov |

| NCH₂ (piperazine) | 2.67 | t | nih.gov |

| NCH₂ (piperazine) | 3.57 | t | nih.gov |

| Ar-H | 7.05–7.09 | m | nih.gov |

| Ar-H | 7.26–7.30 | m | nih.gov |

| Ar-H | 7.47 | d | nih.gov |

| Ar-H | 7.77 | d | nih.gov |

| Data for 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-bromoethanone |

13C NMR Data Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carbonyl carbon of the acetyl group is a key diagnostic peak, typically appearing significantly downfield. For example, in 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-bromoethanone, the carbonyl carbon (C=O) resonates at 168.0 ppm. nih.gov The carbon atom attached to the bromine (CH₂Br) is also characteristic. The carbon atoms of the morpholine ring typically resonate in the range of 40-70 ppm. chemicalbook.com Specifically for morpholine itself, the carbon atoms appear at chemical shifts of approximately 47.9 and 67.5 ppm. chemicalbook.com In derivatives, these values can shift depending on the substituents.

Table 2: Representative ¹³C NMR Data for a this compound Derivative Analog

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| CH₂ (piperazine) | 47.9, 51.0, 58.0, 59.8 | nih.gov |

| Ar-C, C=N | 118.5, 121.1, 121.2, 125.9, 130.3, 152.4, 169.7 | nih.gov |

| C=O | 168.0 | nih.gov |

| Data for 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-bromoethanone |

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules.

HSQC spectra correlate the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. This is particularly useful for distinguishing the different methylene groups within the morpholine ring.

COSY spectra reveal proton-proton coupling interactions, helping to establish the connectivity of protons within a spin system. For the morpholine ring, COSY would show correlations between adjacent protons, confirming the ring structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, key characteristic absorption bands include:

C=O Stretch: A strong absorption band corresponding to the carbonyl group of the amide is expected in the region of 1630-1685 cm⁻¹. For instance, in 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-bromoethanone, this peak appears at 1685 cm⁻¹. nih.gov

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the morpholine ring typically appears in the range of 1110-1350 cm⁻¹.

C-O-C Stretch: The ether linkage within the morpholine ring gives rise to a characteristic absorption band, usually in the 1070-1150 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond shows a stretching vibration in the fingerprint region, typically between 500 and 690 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for a this compound Derivative Analog

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| C=O (Amide) | 1685 | nih.gov |

| C=N | 1615 | nih.gov |

| C=C (Aromatic) | 1570 | nih.gov |

| C-H (aliphatic) | 2920 | nih.gov |

| C-H (aromatic) | 3045 | nih.gov |

| Data for 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-bromoethanone |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, and various fragment ion peaks.

For this compound, the molecular ion peak would be expected at m/z 207 and 209, reflecting the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Common fragmentation pathways would involve the loss of the bromine atom, the bromoacetyl group, or cleavage of the morpholine ring.

For example, the EI-MS of the related compound 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-bromoethanone shows the molecular ion (M⁺) at m/z 339.00. nih.gov The analysis of fragmentation patterns in EI-MS can provide valuable structural information. nih.govscirp.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound and its derivatives. metwarebio.com This method allows for the determination of molecular weight and can provide structural information through fragmentation analysis. researchgate.net

In ESI-MS analysis, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a capillary at a high voltage. This process generates charged droplets, and as the solvent evaporates, ions of the analyte are produced. For morpholine derivatives, ESI is often conducted in the positive ion mode [M+H]⁺ due to the presence of the nitrogen atom, which can be readily protonated. researchgate.netpreprints.org

Research Findings:

In studies of morpholine derivatives, ESI-MS is used to confirm the molecular mass of the synthesized compounds. For instance, the molecular ion signal can be observed, and its mass-to-charge ratio (m/z) compared to the theoretical value, often with high accuracy in the parts per million (ppm) range. preprints.org

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, are employed to elucidate the structure of the molecule. researchgate.netnih.gov The fragmentation patterns of morpholine derivatives often involve the loss of the morpholine ring or other characteristic fragments, providing valuable structural information. preprints.orginnovareacademics.in

ESI-MS is also a powerful tool for monitoring chemical reactions in real-time. This allows for the identification of reaction intermediates and by-products, offering insights into the reaction mechanism. scielo.br

Table 1: Representative ESI-MS Data for a Morpholine Derivative

| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 373.2840 | 373.28406 | 2.4 |

| [M+Na]⁺ | 395.2660 | 395.26599 | 2.5 |

This table is based on representative data and is for illustrative purposes. preprints.org

Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. conicet.gov.ar It is used to identify the presence of chromophores, which are functional groups that absorb light at specific wavelengths. units.it

For α-halo ketones like this compound, the carbonyl group (C=O) and the carbon-bromine bond (C-Br) are the primary chromophores. The electronic transitions associated with these groups, typically n→π* and π→π* transitions, give rise to characteristic absorption bands in the UV spectrum. nih.govacs.org The position and intensity of these bands can be influenced by the solvent and the presence of other functional groups in the molecule. units.it

Research Findings:

The UV spectrum of morpholine itself exhibits a bimodal appearance with an onset of absorption around 255 nm. rsc.org

For α-bromo ketones, the presence of the bromine atom can cause a shift in the absorption wavelength compared to the unsubstituted ketone. nih.gov

UV-Vis spectroscopy can be used in kinetic studies to monitor the progress of reactions involving these compounds. core.ac.uk

Table 2: Typical UV-Vis Absorption Data for α-Halo Ketones

| Compound Type | Transition | Typical λmax (nm) |

| Ketone | n→π | ~280 |

| α-Bromo Ketone | n→π | Shifted from parent ketone |

This table provides a generalized representation of UV-Vis absorption for α-halo ketones.

Chromatographic Techniques for Purity Assessment and Identity Confirmation

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of this compound and to confirm its identity. advancechemjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.goveschemy.commdpi.com This technique is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be employed for the analysis of its more volatile derivatives or for the detection of impurities. nih.govresearchgate.net

In GC-MS, the sample is vaporized and injected into a column where separation occurs based on the components' boiling points and interactions with the stationary phase. drugbank.com The separated components then enter the mass spectrometer for detection and identification. mdpi.com For less volatile compounds like morpholine, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. nih.govresearchgate.net

Research Findings:

GC-MS methods have been developed for the determination of morpholine in various matrices, often involving a derivatization step to form a more volatile compound, such as N-nitrosomorpholine. nih.govmdpi.comresearchgate.net

The method can achieve low detection limits, making it suitable for trace analysis. mdpi.comresearchgate.net

GC-MS provides both retention time data from the GC and mass spectral data from the MS, offering a high degree of confidence in the identification of the analyte. nih.gov

Table 3: Example GC-MS Parameters for Morpholine Analysis (after derivatization)

| Parameter | Condition |

| Column | TM-1701 (or similar) |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Impact (EI) |

| Detector | Mass Spectrometer (Quadrupole) |

| Temperature Program | Ramped from 100°C to 250°C |

This table is based on typical parameters and may vary depending on the specific application. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. wikipedia.orgopenaccessjournals.combiomedpharmajournal.org It is particularly well-suited for the analysis of polar, non-volatile, and thermally unstable compounds like this compound. advancechemjournal.commoravek.com

In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. wikipedia.org The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. advancechemjournal.com Different modes of HPLC, such as normal-phase, reversed-phase, and ion-exchange, can be used depending on the properties of the analyte. advancechemjournal.combiomedpharmajournal.org Reversed-phase HPLC with a C18 column is a common choice for the analysis of moderately polar compounds. cabidigitallibrary.org

Research Findings:

HPLC is a primary method for assessing the purity of pharmaceutical compounds and their intermediates. openaccessjournals.commoravek.com It can effectively separate the main compound from impurities, synthetic intermediates, and degradation products. advancechemjournal.com

HPLC methods are developed and validated to ensure accuracy, precision, and linearity over a specific concentration range. nih.govsielc.com

The use of a diode-array detector (DAD) or a UV-Vis detector allows for the quantification of the analyte based on its absorbance at a specific wavelength. cabidigitallibrary.org

Enantiomeric purity of chiral morpholine derivatives can be determined using HPLC with a chiral stationary phase. clockss.org

Table 4: Illustrative HPLC Purity Analysis Data

| Compound | Retention Time (min) | Area (%) | Purity (%) |

| This compound | 5.2 | 99.5 | 99.5 |

| Impurity 1 | 3.8 | 0.3 | - |

| Impurity 2 | 6.1 | 0.2 | - |

This is a hypothetical data table illustrating the use of HPLC for purity assessment.

Computational and Theoretical Investigations of 4 Bromoacetyl Morpholine

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. pomics.com These studies are fundamental in drug discovery for understanding how a ligand, such as 4-(Bromoacetyl)morpholine, might interact with a biological target, typically a protein or enzyme.

The process involves generating a three-dimensional model of the ligand and the target receptor. Docking algorithms then systematically sample a large number of orientations and conformations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding energy. Lower binding energy scores typically indicate a more stable and favorable interaction. pomics.com

For morpholine-containing compounds, docking studies have been successfully employed to investigate their potential as inhibitors for various enzymes. For instance, derivatives of morpholine (B109124) have been docked into the active site of mTOR (mammalian target of rapamycin), a key protein in cancer cell signaling, to predict their binding interactions and stability. mdpi.com Similarly, morpholine-based thiazole (B1198619) derivatives were evaluated as inhibitors of carbonic anhydrase-II, with docking simulations revealing how these compounds bind to the zinc ion and other key residues in the active site. nih.gov

Quantum Chemical Calculations (e.g., DFT, Semi-Empirical Methods)

Quantum chemical calculations are employed to understand the electronic structure and properties of molecules from first principles. nih.gov Methods like Density Functional Theory (DFT) and semi-empirical methods are widely used for this purpose. DFT, in particular, has become a standard tool in organic chemistry for its balance of accuracy and computational cost. nih.govarxiv.org

Studies on closely related molecules provide a framework for understanding this compound. For example, DFT calculations have been performed on 4-Acetylmorpholine, an analogue, using the B3LYP functional with a 6-31++G(d,p) basis set to analyze its structure and vibrational spectra. researchgate.net Such calculations yield optimized molecular geometries, thermodynamic properties (heat capacity, entropy), and electronic properties like dipole moment. researchgate.net The acetylation of morpholine was found to increase its dipole moment, suggesting enhanced reactivity. researchgate.net

Semi-empirical methods, such as PM5, have been used alongside DFT (B3LYP) to characterize other bromoacetyl derivatives, specifically those of bile acids. researchgate.net These methods can calculate properties like the heat of formation (HOF), providing insights into the thermodynamic stability of the molecules. researchgate.net

Table 1: Representative Theoretical Data from Quantum Chemical Calculations on a Related Compound (4-Acetylmorpholine)

| Property | Calculated Value | Method/Basis Set | Reference |

| Total Energy | -403.65 Hartrees | B3LYP/6-31++G(d,p) | researchgate.net |

| Dipole Moment | 4.31 Debye | B3LYP/6-31++G(d,p) | researchgate.net |

| C=O Bond Length | 1.23 Å | B3LYP/6-31++G(d,p) | researchgate.net |

| C-N Bond Length (amide) | 1.37 Å | B3LYP/6-31++G(d,p) | researchgate.net |

Electronic Structure Analysis

Electronic structure analysis delves into the distribution of electrons within a molecule, which governs its reactivity and physical properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the morpholine ring and the oxygen atom of the carbonyl group, which are the regions of highest electron density. The LUMO would likely be centered on the electrophilic carbonyl carbon and the adjacent carbon atom bearing the bromine atom, indicating these are the most probable sites for a nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas showing positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would show a strong negative potential around the carbonyl oxygen and a positive potential near the acetyl protons and the carbon attached to the bromine. This highlights the carbonyl oxygen's role as a hydrogen bond acceptor and the bromoacetyl group's electrophilicity.

Reaction Pathway Modeling

Quantum chemical calculations are instrumental in modeling reaction pathways and elucidating reaction mechanisms. nih.gov By calculating the energies of reactants, products, and transition states, chemists can determine activation energy barriers and reaction thermodynamics. This is particularly useful for understanding the synthesis of this compound.

The synthesis typically involves the acylation of morpholine with bromoacetyl chloride or bromoacetic acid bromide. researchgate.netvulcanchem.com Computational modeling of this reaction would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants (morpholine, bromoacetyl chloride), intermediates (the tetrahedral intermediate), transition states, and the final product (this compound).

Transition State Search: Identifying the highest-energy point along the reaction coordinate, which represents the activation barrier.

Energy Calculation: Determining the change in Gibbs free energy (ΔG) to predict the reaction's spontaneity and the activation energy (ΔE‡) to estimate its rate.

Such modeling can confirm the stepwise mechanism of nucleophilic acyl substitution and provide detailed insights into the bond-forming and bond-breaking processes. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. galaxyproject.org By solving Newton's equations of motion, MD simulations generate a trajectory that reveals the molecule's conformational flexibility and its interactions with the environment, such as a solvent or a biological macromolecule. dal.canih.gov

For this compound, an MD simulation could elucidate the conformational behavior of the morpholine ring and the bromoacetyl side chain. The morpholine ring typically exists in a stable chair conformation. However, the simulation can reveal the energy barrier for ring inversion and the flexibility of the axial and equatorial positions. The simulation would also show the rotational freedom around the C-N amide bond and the C-C single bond of the acetyl group.

Key analyses performed on MD trajectories include:

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual atoms, highlighting the most flexible regions of the molecule. galaxyproject.org For this compound, the terminal bromine atom and the acetyl group would be expected to show higher RMSF values than the more rigid morpholine ring.

When placed in a simulated active site of a protein, MD simulations can assess the stability of the docked pose, showing how the ligand and protein adapt to each other over time and revealing the persistence of key interactions like hydrogen bonds. mdpi.com

Prediction of Activity Spectra for Substances (PASS) Analysis for Potential Biological Activities

PASS (Prediction of Activity Spectra for Substances) is a computational tool that predicts a wide range of biological activities for a given chemical structure. researchgate.net The prediction is based on a structure-activity relationship analysis of a large database of known biologically active compounds. The output is a list of potential activities, each with a probability value for being active (Pa) or inactive (Pi).

PASS analysis has been applied to bromoacetyl-substituted derivatives of bile acids, which share the reactive bromoacetyl moiety with this compound. researchgate.net For these compounds, the software predicted a range of potential pharmacological effects. Applying PASS to this compound would likely generate a spectrum of predicted activities based on the combined structural features of the morpholine ring and the bromoacetyl group. The morpholine ring is a common fragment in many approved drugs, associated with a wide range of CNS and other activities. nih.gov The bromoacetyl group is a known alkylating agent, often associated with enzyme inhibition and potential anticancer or antimicrobial effects.

Table 2: Representative Potential Biological Activities Predicted by PASS for Structurally Related Scaffolds

| Predicted Biological Activity | Pa (Probability to be Active) | Notes | Reference |

| Enzyme Inhibitor | > 0.7 | The bromoacetyl group is a reactive electrophile. | researchgate.net |

| Antineoplastic | > 0.5 | Alkylating agents are a class of chemotherapy drugs. | researchgate.net |

| Anti-inflammatory | > 0.5 | Morpholine derivatives often show this activity. | cu.edu.tr |

| Anxiolytic | > 0.3 | The morpholine scaffold is present in CNS-active drugs. | nih.gov |

| Antibacterial | > 0.4 | A common predicted activity for novel heterocycles. | cu.edu.tr |

| (Note: This table is illustrative, based on findings for related compounds. Pa values are hypothetical examples to demonstrate PASS output.) |

This predictive analysis helps prioritize compounds for experimental screening, guiding research toward the most promising therapeutic applications.

Derivatization Strategies for Analytical and Bioanalytical Applications

Derivatization for Enhanced Chromatographic Resolution and Sensitivity

In chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the chemical properties of an analyte dictate its behavior and separation efficiency. Many biologically significant molecules, such as carboxylic acids (including fatty acids and intermediates of metabolic cycles), are polar and exhibit poor retention on common reversed-phase (RP) columns and have low ionization efficiency in mass spectrometry, making them difficult to analyze. d-nb.infosigmaaldrich.com Chemical derivatization can overcome these challenges by modifying the analyte to improve its chromatographic properties and detection sensitivity. mdpi.com

4-(Bromoacetyl)morpholine serves as a derivatization reagent, primarily targeting functional groups like carboxylates, thiols, and phenols. The reaction involves the nucleophilic substitution of the bromine atom by the analyte, forming a stable ester or thioester linkage. The morpholine (B109124) and acetyl components alter the polarity and molecular weight of the analyte.

Key advantages of using bromoacetyl-containing reagents for derivatization in chromatography include:

Improved Retention in Reversed-Phase Chromatography: By attaching the this compound tag, the polarity of highly polar analytes is reduced, leading to stronger interaction with the nonpolar stationary phase of an RP-HPLC column and thus increasing retention time and improving separation from other sample components. d-nb.infosigmaaldrich.com

Enhanced Mass Spectrometric Detection: The introduction of the bromoacetylmorpholine moiety adds a specific mass to the analyte. More importantly, the presence of the bromine atom is highly advantageous for mass spectrometry (MS) detection. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units (M and M+2). d-nb.infonih.gov This unique signature facilitates the identification of derivatized compounds, even in complex biological matrices, and can help determine the number of derivatized groups on a polyfunctional analyte. d-nb.info

While direct performance data for this compound is specific to its applications, the principles are well-demonstrated by similar reagents. For instance, the derivatization of carboxylic acids with 4-bromo-N-methylbenzylamine (4-BNMA) for LC-MS/MS analysis has shown significant improvements in detection limits.

Table 1: Performance Enhancement in LC-MS/MS via Derivatization of Carboxylic Acids with a Bromo-Containing Reagent (4-BNMA)

| Analyte | Limit of Detection (LOD) (µg/L) |

|---|---|

| Pyruvic acid | 0.2 |

| Lactic acid | 0.2 |

| Fumaric acid | 44 |

| Succinic acid | 0.2 |

| Malic acid | 0.2 |

| α-Ketoglutaric acid | 0.2 |

| Citric acid | 0.2 |

This table showcases the detection limits achieved for various tricarboxylic acid (TCA) cycle intermediates after derivatization with 4-bromo-N-methylbenzylamine (4-BNMA), a reagent with functional similarities to this compound. The data is sourced from a study developing a new derivatization method for biological organic acids. nih.gov

Derivatization for Improved Spectroscopic Detection and Characterization